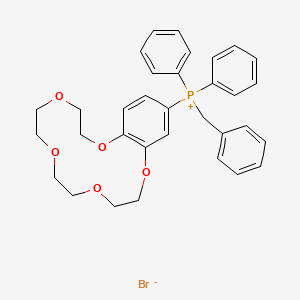
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The compound also contains a bromide ion, which is a negatively charged bromine atom. The intricate structure of this compound includes multiple oxygen atoms arranged in a cyclic pattern, contributing to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide involves several steps. One common method includes the reaction of a phosphine with an alkyl halide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield.
Analyse Chemischer Reaktionen
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phosphine oxides, while reduction may yield phosphines.
Wissenschaftliche Forschungsanwendungen
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on proteins, altering their function. The cyclic structure of the compound allows it to fit into specific binding sites, enhancing its activity.
Vergleich Mit ähnlichen Verbindungen
Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide can be compared with other phosphonium compounds, such as:
Tetraphenylphosphonium bromide: This compound has a simpler structure with four phenyl groups attached to the phosphorus atom.
Triphenylphosphine oxide: This compound contains three phenyl groups and an oxygen atom bonded to the phosphorus atom.
The uniqueness of this compound lies in its complex cyclic structure and the presence of multiple oxygen atoms, which contribute to its stability and reactivity.
Eigenschaften
CAS-Nummer |
134403-72-8 |
|---|---|
Molekularformel |
C33H36BrO5P |
Molekulargewicht |
623.5 g/mol |
IUPAC-Name |
benzyl-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C33H36O5P.BrH/c1-4-10-28(11-5-1)27-39(29-12-6-2-7-13-29,30-14-8-3-9-15-30)31-16-17-32-33(26-31)38-25-23-36-21-19-34-18-20-35-22-24-37-32;/h1-17,26H,18-25,27H2;1H/q+1;/p-1 |
InChI-Schlüssel |
MWFRWGONIGSRKR-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCCOC2=C(C=C(C=C2)[P+](CC3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCO1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


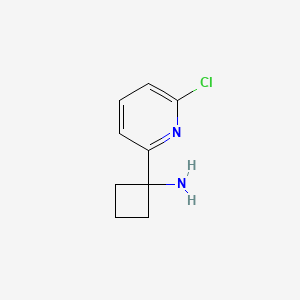
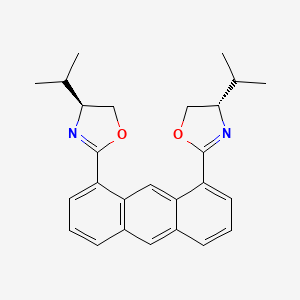



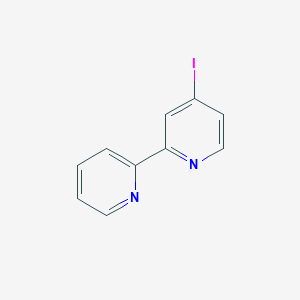
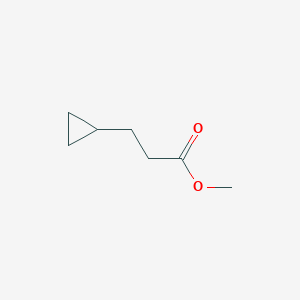
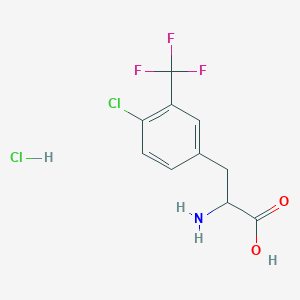



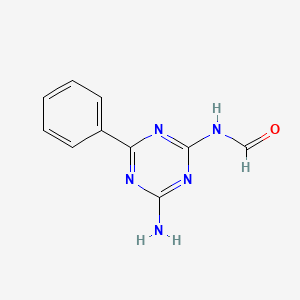

![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)
